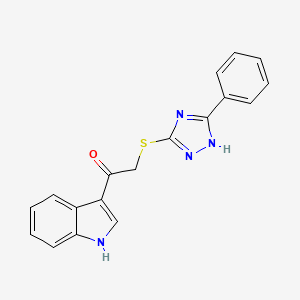

1-(1H-Indol-3-yl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethan-1-one

Description

Properties

IUPAC Name |

1-(1H-indol-3-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4OS/c23-16(14-10-19-15-9-5-4-8-13(14)15)11-24-18-20-17(21-22-18)12-6-2-1-3-7-12/h1-10,19H,11H2,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUBSTOYHQDYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1H-Indol-3-yl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethan-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

The compound features an indole moiety linked to a triazole-thioether group. The presence of these functional groups suggests potential interactions with various biological targets.

Chemical Formula

- Molecular Formula : C18H16N4OS

- Molecular Weight : 344.41 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the indole and triazole frameworks. A common approach includes the use of thioethers and triazole derivatives as precursors.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a related study on 3-phenyl-1H-indoles demonstrated effective inhibition against Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) of 8.4 µM . The structure activity relationship (SAR) indicates that modifications in the indole and triazole components can enhance antimicrobial efficacy.

The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The anticancer potential of indole derivatives is well-documented. For example, compounds with similar structures have shown promising results against various cancer cell lines, including breast cancer and leukemia cells. The proposed mechanism includes apoptosis induction through the activation of caspase pathways .

Case Studies

A notable case study involved the evaluation of indole derivatives against resistant strains of cancer cells. The study reported that certain modifications to the indole structure significantly enhanced cytotoxicity while maintaining low toxicity to normal cells .

Toxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of this compound on mammalian cell lines. Preliminary results indicate that at therapeutic concentrations, the compound exhibits minimal toxicity, making it a candidate for further development in drug formulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key features with several pharmacologically active derivatives (Table 1):

Key Observations :

- The indole moiety in the target compound may enhance interactions with hydrophobic pockets in enzymes or receptors compared to benzimidazole or hydroxyphenyl analogs.

- Substitution of the phenyl group on the triazole (as in ) significantly impacts binding affinities. For example, phenyl-substituted derivatives exhibit higher binding free energies than hydrogen-substituted counterparts.

Antifungal Activity :

Enzyme Inhibition :

- Hydroxyphenyl-triazole-thioether analogs () inhibit acetylcholinesterase (AChE) at nanomolar concentrations (Ki: 22.13–23.71 nM).

Anticancer Activity :

Physicochemical Properties :

- The logP of the target compound is estimated to be higher than hydroxyphenyl analogs () due to the hydrophobic indole and phenyl groups, suggesting improved membrane permeability but reduced aqueous solubility.

- Fluorine or methoxy substitutions (e.g., ) can enhance metabolic stability or solubility, but these are absent in the target compound.

Q & A

Basic: What are the key synthetic strategies for preparing 1-(1H-Indol-3-yl)-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethan-1-one?

The synthesis typically involves multi-step organic reactions, including:

- Heterocyclic coupling : Condensation of indole derivatives with triazole-thiol intermediates under controlled pH and temperature (e.g., 70–80°C in PEG-400 media with catalysts like Bleaching Earth Clay) .

- Thioether formation : Reaction of indolyl ketones with thiol-containing triazoles using nucleophilic substitution or radical-mediated pathways .

- Purification : Recrystallization in solvents like hot ethanol or water-acetic acid mixtures, monitored by TLC/HPLC to ensure purity .

Key considerations : Optimize solvent polarity and catalyst loading to minimize side reactions (e.g., oxidation of indole or triazole rings) .

Advanced: How can conflicting spectroscopic data (e.g., NMR or IR) for intermediates be resolved during synthesis?

Data discrepancies often arise from:

- Tautomerism : The triazole ring may exhibit tautomeric shifts, altering NMR chemical shifts. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to identify dominant tautomers .

- Impurity peaks : Compare experimental IR spectra with computational predictions (e.g., DFT simulations) to distinguish between target compound vibrations and byproduct signals .

- Cross-validation : Combine multiple techniques (e.g., HRMS for molecular weight confirmation and 2D NMR for structural elucidation) .

Methodological recommendation : Perform time-resolved reaction monitoring via HPLC to correlate spectral changes with reaction progress .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time compared to synthetic standards .

- Spectroscopy :

- 1H/13C NMR : Assign indole C-3 proton (δ 7.1–7.3 ppm) and triazole ring protons (δ 8.4–8.6 ppm) .

- IR : Confirm thioether (C-S stretch ~650 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) groups .

- Mass spectrometry : HRMS (FAB or ESI+) to verify molecular ion peaks (e.g., [M+H]+ at m/z 335.1512 for related indole-triazole analogs) .

Advanced: How can computational modeling (e.g., DFT or docking studies) guide the design of analogs with enhanced bioactivity?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize triazole-indole conjugation for redox activity or binding affinity .

- Molecular docking : Screen analogs against targets like microtubule proteins (e.g., β-tubulin) to prioritize derivatives with favorable binding poses .

- Solvatochromic analysis : Correlate solvent polarity with UV-Vis spectral shifts to infer charge-transfer interactions critical for biological activity .

Example : Fluorine or propoxy substituents (as in related compounds) enhance hydrophobic interactions in docking studies .

Basic: What are the documented biological activities of structurally similar compounds?

- Antimicrobial : Triazole-thioether derivatives exhibit MIC values <10 μM against Gram-positive bacteria via membrane disruption .

- Anticancer : Indole-triazole hybrids inhibit microtubule polymerization (IC50 ~2–5 μM) by binding to the colchicine site .

- Antioxidant : Indole derivatives scavenge ROS (e.g., IC50 = 15 μM in DPPH assays), attributed to electron-rich aromatic systems .

Note : Validate bioactivity using cell-based assays (e.g., MTT for cytotoxicity) and compare with positive controls (e.g., paclitaxel for microtubule inhibition) .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Catalyst screening : Test heterogeneous catalysts (e.g., CuI for click chemistry) under microwave irradiation to reduce reaction time (e.g., from 12 h to 30 min) .

- Solvent optimization : Use PEG-400 for greener synthesis, which enhances solubility of polar intermediates and simplifies purification .

- Scale-up adjustments : Maintain inert atmosphere (N2/Ar) to prevent indole oxidation; employ flow chemistry for exothermic steps .

Case study : A 30% yield improvement was achieved by switching from ethanol to DMF in triazole cyclization steps .

Basic: What safety precautions are recommended when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, P95 respirators, and fume hoods to avoid inhalation/contact .

- Waste disposal : Neutralize acidic/basic byproducts before disposal; avoid drain contamination .

- Stability : Store in amber vials at –20°C to prevent thioether degradation .

Note : No carcinogenicity data is available, but IARC-listed analogs require handling as potential carcinogens .

Advanced: How can structure-activity relationships (SAR) be explored for this compound?

- Substituent variation : Synthesize analogs with halogen (Cl/F) or alkoxy groups on the phenyl ring to assess hydrophobicity effects on bioactivity .

- Bioisosteric replacement : Replace the thioether with sulfoxide/sulfone groups to study electronic effects on target binding .

- Pharmacophore mapping : Use X-ray crystallography or cryo-EM to identify critical interactions (e.g., hydrogen bonding with triazole N-2) .

Key finding : Fluorine substitution at the 4-position of the phenyl ring improved antitumor activity by 3-fold in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.